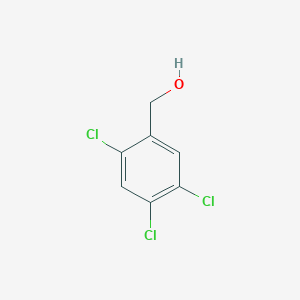

(2,4,5-Trichlorophenyl)methanol

Beschreibung

BenchChem offers high-quality (2,4,5-Trichlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4,5-Trichlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,4,5-trichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQAZVNEESSDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,4,5-Trichlorophenyl)methanol CAS 19010-52-7 properties

Topic: (2,4,5-Trichlorophenyl)methanol (CAS 19010-52-7) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Synthesis, Reactivity, and Application Protocols

Executive Summary

(2,4,5-Trichlorophenyl)methanol (CAS 19010-52-7), also known as 2,4,5-trichlorobenzyl alcohol, is a highly functionalized aromatic building block used primarily in the synthesis of agrochemicals, pharmaceutical intermediates, and antimicrobial agents. Characterized by a lipophilic trichlorobenzene core and a reactive benzylic hydroxyl group, it serves as a critical precursor for etherification, oxidation, and nucleophilic substitution reactions. This guide outlines the physicochemical profile, optimized synthetic routes, and handling protocols for this compound, designed for laboratory and industrial application.

Physicochemical Profile

The compound exhibits properties typical of polychlorinated benzyl alcohols: low water solubility, high lipophilicity, and stability under standard conditions.

| Property | Value / Description | Note |

| CAS Number | 19010-52-7 | |

| IUPAC Name | (2,4,5-Trichlorophenyl)methanol | |

| Molecular Formula | C₇H₅Cl₃O | |

| Molecular Weight | 211.47 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically white to off-white |

| Melting Point | 98–102 °C (Predicted) | Higher than 2,4-dichloro analog (57–60 °C) due to increased symmetry and mass.[1][2][3] |

| LogP | 3.02 | Highly lipophilic; bioaccumulative potential. |

| Solubility | Soluble in Ethanol, DCM, DMSO | Insoluble in water (<0.1 g/L). |

| pKa | ~14.0 (Hydroxyl) | Typical of primary alcohols. |

Structural Characterization (Spectroscopy)[4]

Accurate identification relies on the specific substitution pattern of the aromatic ring. In (2,4,5-trichlorophenyl)methanol, the protons at positions C3 and C6 are para to each other, resulting in a distinct ¹H NMR signature lacking the typical ortho or meta coupling constants found in other isomers.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.75 ppm (s, 2H): Benzylic methylene (-CH ₂OH).

-

δ 7.50 ppm (s, 1H): Aromatic H6 (ortho to -CH₂OH).

-

δ 7.65 ppm (s, 1H): Aromatic H3 (surrounded by Cl at C2 and C4).

-

Note: The absence of splitting (singlets) for the aromatic protons is the diagnostic confirmation of the 2,4,5-substitution pattern.

-

Synthesis & Production Protocols

Method A: Laboratory Scale (Reductive Synthesis)

Rationale: Direct chlorination of benzyl alcohol yields inseparable mixtures. The most selective laboratory route is the reduction of 2,4,5-trichlorobenzaldehyde or 2,4,5-trichlorobenzoic acid.

Protocol:

-

Reagents: 2,4,5-Trichlorobenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 0.5 eq), Methanol (solvent).

-

Procedure:

-

Dissolve 10 mmol of aldehyde in 20 mL anhydrous methanol at 0°C.

-

Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.

-

Stir at room temperature for 1 hour (monitor via TLC; Rf ~0.4 in 20% EtOAc/Hexane).

-

Quench: Slowly add 1M HCl until pH < 7.

-

Workup: Evaporate methanol, extract aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄.

-

Purification: Recrystallization from Hexane/EtOAc yields pure product.

-

Method B: Industrial Scale (Hydrolytic Route)

Rationale: For large-scale production, hydrolysis of 2,4,5-trichlorobenzyl chloride is preferred. However, direct alkaline hydrolysis often leads to dibenzyl ether byproducts. The "Acetate Method" avoids this by trapping the intermediate.

Protocol:

-

Step 1 (Esterification): React 2,4,5-trichlorobenzyl chloride with Sodium Acetate (NaOAc) in the presence of a phase transfer catalyst (e.g., TBAB) to form 2,4,5-trichlorobenzyl acetate.

-

Step 2 (Hydrolysis): Treat the acetate ester with NaOH to yield the alcohol.

Figure 1: Synthetic pathways to (2,4,5-Trichlorophenyl)methanol showing reductive (blue) and hydrolytic (red/green) routes.[3][4][5]

Reactivity & Functionalization

The chemical behavior of (2,4,5-trichlorophenyl)methanol is dominated by the electron-withdrawing nature of the three chlorine atoms, which deactivates the ring toward electrophilic substitution but activates the benzylic position for specific transformations.

Key Reaction Pathways[1]

-

Oxidation: Conversion to 2,4,5-Trichlorobenzoic acid using Jones Reagent or KMnO₄. This is a common pathway for generating herbicide precursors.

-

Halogenation: Reaction with Thionyl Chloride (SOCl₂) converts the hydroxyl group back to the benzyl chloride , a reactive electrophile for alkylation.

-

Etherification: Under Williamson conditions (NaH + Alkyl Halide), it forms stable ethers. Due to the steric bulk of the ortho-chlorine (C2), reactions may require longer times or higher temperatures compared to unsubstituted benzyl alcohol.

Figure 2: Primary reaction manifold for (2,4,5-Trichlorophenyl)methanol.

Applications in Life Sciences

Agrochemical Intermediates

This compound is a structural analog to the precursors of 2,4,5-T (Trichlorophenoxyacetic acid) , a historical herbicide.[2] While the alcohol itself is not the herbicide, it serves as a key intermediate in the synthesis of ester-based fungicides and plant growth regulators where lipophilicity facilitates cuticle penetration.

Pharmaceutical & Antimicrobial Research

Similar to 2,4-Dichlorobenzyl alcohol (an active ingredient in throat lozenges like Strepsils), the 2,4,5-trichloro analog exhibits antimicrobial properties. The additional chlorine at the C5 position increases lipophilicity (LogP ~3.02 vs 2.4 for the dichloro analog), potentially enhancing membrane disruption in Gram-positive bacteria.

-

Mechanism: Membrane fluidization and protein denaturation.

-

Usage: Investigated as a preservative and antiseptic agent in topical formulations.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).[6]

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1][6]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a NIOSH-approved dust mask (N95) are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is stable but should be kept away from strong oxidizing agents and acid chlorides.

-

Spill Response: Sweep up solids to avoid dust generation. Clean surface with ethanol followed by water.[4]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link](Cited for analog physicochemical comparison and antimicrobial mechanism).

- European Patent Office. (1983). Preparation of dichlorobenzyl alcohol (US4387253A). Google Patents.

-

Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols. Retrieved from [Link](Source for etherification reactivity protocols).

-

Chem-Space. (2025). (2,4,5-trichlorophenyl)methanol Product Page. Retrieved from [Link](Verification of CAS and commercial availability).

Sources

- 1. 1777-82-8|(2,4-Dichlorophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 2,4,6-三氯苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Distinction: (2,4,5-Trichlorophenyl)methanol vs. 2,4,5-Trichlorophenol

Executive Summary: The Critical Hydroxyl Position

In high-precision organic synthesis and pharmaceutical intermediate development, the distinction between (2,4,5-Trichlorophenyl)methanol and 2,4,5-Trichlorophenol is not merely structural—it is a fundamental divergence in reactivity, toxicity, and regulatory risk.

While both compounds share a 2,4,5-trichlorinated benzene core, the placement of the hydroxyl group dictates their chemical behavior. The phenol (hydroxyl directly on the ring) is an acidic, nucleophilic species historically plagued by dioxin (TCDD) contamination risks during manufacture. The benzyl alcohol (hydroxyl on a methyl bridge) acts as a primary alcohol, offering a distinct metabolic pathway and a safer synthesis profile. This guide dissects these differences to prevent analytical misidentification and ensure safety compliance.

Part 1: Identity & Physiochemical Interface

The immediate differentiator is the acidity (pKa) and the electronic environment of the hydroxyl proton.

| Feature | 2,4,5-Trichlorophenol | (2,4,5-Trichlorophenyl)methanol |

| CAS Registry | 95-95-4 | 19010-52-7 |

| Structure | Ar-OH (Phenolic) | Ar-CH₂-OH (Benzylic) |

| pKa (approx.) | 7.4 (Acidic) | ~15 (Neutral/Alcoholic) |

| Physical State | Solid (Needles), mp 67–69 °C | Solid, mp ~75–80 °C (varies by purity) |

| Solubility (aq) | Low (increases at pH > 8) | Low (independent of pH < 12) |

| Odor | Strong, medicinal/phenolic | Faint, aromatic |

Key Insight: The phenol is sufficiently acidic to form water-soluble salts with dilute sodium hydroxide (phenoxides). The benzyl alcohol requires strong deprotonation bases (e.g., NaH) to form alkoxides and remains insoluble in aqueous NaOH.

Part 2: Synthesis & Impurity Profiling (The TCDD Risk)

The most critical safety distinction lies in their industrial synthesis. 2,4,5-Trichlorophenol is the direct precursor to the herbicide 2,4,5-T and historically associated with the Seveso disaster due to thermal runaway producing 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

Synthesis Pathways & Risk Analysis

Figure 1: Comparative synthesis pathways showing the high-risk thermal dimerization inherent to the phenol production versus the safer reduction pathway for the alcohol.

-

Phenol Risk: The alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene requires high temperatures (160°C+). Under these conditions, the trichlorophenoxide anion can attack a molecule of unreacted tetrachlorobenzene (or self-condense) to form TCDD.

-

Alcohol Safety: The benzyl alcohol is typically synthesized by reducing 2,4,5-trichlorobenzoic acid or hydrolyzing 2,4,5-trichlorobenzyl chloride. Neither route involves the conditions necessary for dioxin formation.

Part 3: Reactivity & Functional Group Transformations

2,4,5-Trichlorophenol (Phenol Chemistry)[1][2][3][4][5][6][7]

-

Electrophilic Aromatic Substitution (EAS): The -OH group activates the ring, but the three chlorine atoms deactivate it. However, the ortho/para directing nature of the -OH dominates, allowing further halogenation or nitration at the remaining open position (C6), though steric hindrance is high.

-

Esterification: Reacts with acid chlorides to form esters, but requires a base (pyridine/TEA) to scavenge HCl and drive the reaction due to low nucleophilicity of the phenolic oxygen.

-

Etherification: Easily forms ethers (e.g., Anisoles) via Williamson ether synthesis (Treatment with NaOH + Methyl Iodide).

(2,4,5-Trichlorophenyl)methanol (Alcohol Chemistry)

-

Oxidation: Readily oxidizes to 2,4,5-trichlorobenzaldehyde (using PCC/Swern) or 2,4,5-trichlorobenzoic acid (using Jones reagent/KMnO₄). The phenol ring is resistant to these conditions.

-

Nucleophilic Substitution: The hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) or replaced by a halogen (using SOCl₂ or PBr₃) to form 2,4,5-trichlorobenzyl chloride . This is impossible with the phenol.

-

Acylation: Reacts rapidly with anhydrides or acid chlorides to form benzyl esters.

Part 4: Analytical Differentiation

Distinguishing these two in the lab is straightforward using NMR spectroscopy due to the unique methylene signal in the alcohol.

Comparative Data Table

| Method | 2,4,5-Trichlorophenol | (2,4,5-Trichlorophenyl)methanol |

| ¹H NMR (CDCl₃) | δ ~5.5–6.0 ppm (Broad singlet, OH)δ ~7.0–7.5 ppm (Aromatic H, singlets) | δ ~4.7 ppm (Singlet, 2H, -CH ₂-)δ ~2.0 ppm (Variable, OH)δ ~7.4–7.6 ppm (Aromatic H) |

| ¹³C NMR | ~150 ppm (C-OH, ipso)No aliphatic peaks. | ~60–65 ppm (Benzylic -C H₂-)~135–140 ppm (Ipso C-C) |

| IR Spectroscopy | Broad O-H stretch (~3200–3500 cm⁻¹)Strong C-O stretch (~1200 cm⁻¹) | Sharp/Broad O-H stretchC-O stretch (~1000–1050 cm⁻¹, typical of primary alcohols) |

| Mass Spectrometry | Molecular Ion: m/z 196/198 | Molecular Ion: m/z 210/212 (often shows M-17 loss of OH or M-31 loss of CH₂OH) |

Part 5: Toxicology & Metabolic Fate

The toxicity profiles diverge significantly due to their metabolic processing.

Metabolic Pathways

Figure 2: Metabolic divergence. The phenol undergoes direct Phase II conjugation, while the alcohol requires Phase I oxidation before Phase II conjugation.

-

2,4,5-Trichlorophenol:

-

Target Organs: Liver, Kidney, Skin (Chloracne).

-

Mechanism: Uncouples oxidative phosphorylation; direct irritant.

-

Carcinogenicity: IARC Group 2B (Possibly carcinogenic).[1]

-

-

2,4,5-Trichlorobenzyl Alcohol:

-

Fate: Rapidly oxidized to the benzoic acid derivative.

-

Excretion: Eliminated as glycine conjugates.

-

Toxicity: Generally lower acute toxicity than the phenol, but high doses can cause CNS depression (alcohol effect) and acidosis (due to acid metabolite accumulation).

-

References

-

National Center for Biotechnology Information (PubChem). 2,4,5-Trichlorophenol (CID 7271). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

-

World Health Organization (IARC). Polychlorophenols and their Sodium Salts.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Trichlorinated Benzyl Alcohols: Focus on the 2,4,6-Isomer

A Note on 2,4,5-Trichlorobenzyl Alcohol: Preliminary research indicates a notable scarcity of specific and authoritative technical data for 2,4,5-Trichlorobenzyl alcohol in publicly accessible chemical literature and databases. While its existence is plausible, the lack of a dedicated CAS number and detailed characterization suggests it is not a commonly synthesized or utilized isomer. Therefore, to provide a comprehensive and technically robust guide for researchers, scientists, and drug development professionals, this document will focus on the well-characterized and more prevalent isomer, 2,4,6-Trichlorobenzyl alcohol . This isomer serves as a representative example of a trichlorinated benzyl alcohol, offering valuable insights into the chemical and physical properties, synthesis, and potential applications relevant to this class of compounds.

Nomenclature and Identification of 2,4,6-Trichlorobenzyl alcohol

The systematic identification of a chemical compound is fundamental to scientific discourse. For 2,4,6-Trichlorobenzyl alcohol, the nomenclature and identifiers are well-established.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,4,6-trichlorophenyl)methanol [1]. This name unambiguously describes a methanol group attached to a phenyl (benzene) ring that is substituted with chlorine atoms at the 2, 4, and 6 positions.

Common synonyms for this compound include:

Key identifying numbers for this compound are:

Physicochemical Properties

The physical and chemical properties of 2,4,6-Trichlorobenzyl alcohol are summarized in the table below. These properties are crucial for its handling, application, and in predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₃O | [1][2] |

| Molecular Weight | 211.47 g/mol | [2] |

| Appearance | White or almost white crystalline powder | [3] |

| Melting Point | 98-101 °C | |

| Assay | ≥97% | |

| InChI Key | WKJWKKDGJLKFER-UHFFFAOYSA-N | [1] |

Synthesis of 2,4,6-Trichlorobenzyl alcohol

The synthesis of chlorinated benzyl alcohols can be approached through several established organic chemistry transformations. A common and logical pathway for the synthesis of 2,4,6-Trichlorobenzyl alcohol would be the reduction of the corresponding aldehyde, 2,4,6-trichlorobenzaldehyde.

A general method for the reduction of an aldehyde to a primary alcohol involves the use of a reducing agent such as sodium borohydride (NaBH₄). This method is widely used due to its efficiency and selectivity.

Below is a detailed, step-by-step experimental protocol for a plausible synthesis of 2,4,6-Trichlorobenzyl alcohol.

Experimental Protocol: Reduction of 2,4,6-Trichlorobenzaldehyde

Objective: To synthesize 2,4,6-Trichlorobenzyl alcohol by the reduction of 2,4,6-trichlorobenzaldehyde using sodium borohydride.

Materials:

-

2,4,6-trichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trichlorobenzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-Trichlorobenzyl alcohol.

-

The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the workflow for the synthesis of 2,4,6-Trichlorobenzyl alcohol.

Sources

An In-Depth Technical Guide to the Microbial Metabolism of the Herbicide 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a potent synthetic herbicide whose environmental persistence and toxicity, largely due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), have necessitated extensive research into its biodegradation. This technical guide provides a comprehensive overview of the primary microbial metabolic pathways responsible for the degradation of 2,4,5-T. We detail the well-elucidated aerobic pathway, initiated by ether-bond cleavage, and the anaerobic pathway, characterized by initial reductive dechlorination. The enzymatic machinery, genetic determinants, and key chemical intermediates for both routes are described. Furthermore, this guide presents a critical analysis of the metabolic fate of 2,4,5-T, clarifying that established pathways lead to phenolic compounds and subsequent ring cleavage, rather than the formation of benzyl alcohol derivatives. To facilitate empirical research, we provide detailed, self-validating experimental protocols for studying 2,4,5-T metabolism, from microcosm setup to advanced analytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Introduction to 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Historical Context and Use

Developed in the late 1940s, 2,4,5-T is a chlorophenoxyacetic acid herbicide designed for the control of broad-leaved plants.[1] It saw widespread agricultural use and became notoriously known as a primary component of Agent Orange, a defoliant used during the Vietnam War.[1][2] Concerns over its toxicity and environmental impact led to significant restrictions on its use, with the United States Environmental Protection Agency (EPA) terminating all applications in 1985.[1] Today, its international trade is restricted under the Rotterdam Convention.[1]

Chemical Structure and Toxicological Significance

The chemical structure of 2,4,5-T is based on a phenoxyacetic acid core with chlorine atoms at the 2, 4, and 5 positions of the aromatic ring. A significant issue with 2,4,5-T is not the parent compound's toxicity alone, but the inevitable contamination during its manufacturing process with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[1][2][3] This contamination is the primary driver behind the herbicide's stringent regulation and the scientific interest in its complete environmental degradation.

Part 2: Core Metabolic Pathways of 2,4,5-T

The microbial breakdown of 2,4,5-T proceeds via distinct pathways depending on the presence or absence of oxygen. The greater number of chlorine substituents on its aromatic ring makes it generally more resistant to microbial metabolism compared to the related herbicide, 2,4-D.[4]

Aerobic Degradation Pathway

The most extensively characterized aerobic degradation pathway for 2,4,5-T has been elucidated in the bacterium Burkholderia cepacia AC1100 (previously Pseudomonas cepacia).[4][5] This pathway involves the initial cleavage of the ether linkage, followed by hydroxylation, dechlorination, and aromatic ring opening.

The key enzymatic steps are as follows:

-

Ether Bond Cleavage : The process is initiated by a 2,4,5-trichlorophenoxyacetic acid oxygenase, encoded by the tftA and tftB genes. This enzyme cleaves the ether bond, converting 2,4,5-T into 2,4,5-Trichlorophenol (2,4,5-TCP) and Glyoxylate .[4][6] The glyoxylate enters intermediary metabolism.

-

First Hydroxylation : 2,4,5-TCP is hydroxylated by a two-component flavin-containing monooxygenase (encoded by tftC and tftD genes) to form 2,5-Dichlorohydroquinone (2,5-DCHQ) .[6]

-

Second Hydroxylation : The same monooxygenase catalyzes a second hydroxylation, converting 2,5-DCHQ into 5-Chloro-1,2,4-trihydroxybenzene (also known as 5-chlorohydroxyquinol or 5-CHQ).[4][6]

-

Dechlorination : The tftG gene product, a dechlorinase, removes the chlorine atom from 5-CHQ to yield 2-Hydroxy-1,4-benzoquinone .[4][6]

-

Reduction : A reductase converts 2-hydroxy-1,4-benzoquinone to 1,2,4-Benzenetriol (hydroxyquinol).[4]

-

Ring Cleavage : The aromatic ring is opened by 1,2,4-benzenetriol dioxygenase (tftH) to form Maleylacetate .[4][6]

-

Final Conversion : Maleylacetate is reduced by maleylacetate reductase (tftE) to 3-Oxoadipate , which subsequently enters the tricarboxylic acid (TCA) cycle for complete mineralization.[4][6]

Protocol 1: Soil Microcosm Incubation

This protocol describes a laboratory experiment to assess 2,4,5-T degradation in soil.

-

Soil Preparation : Collect soil from a relevant site. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Determine its physical and chemical properties, including pH and organic matter content. Pre-incubate the soil for 7 days at the desired temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) to activate the native microbial community. [7]2. Spiking : Prepare a stock solution of 2,4,5-T in a suitable solvent (e.g., acetone). Add the solution to the soil to achieve the target concentration (e.g., 5-50 mg/kg). Allow the solvent to evaporate completely in a fume hood.

-

Microcosm Setup : Aliquot the spiked soil into replicate glass containers (e.g., 50 g of soil per 250 mL flask). For the sterile control, autoclave the aliquoted spiked soil. Adjust the moisture content of all samples with sterile water. [7]4. Incubation : Incubate all flasks in the dark at a constant temperature. Periodically weigh the flasks and add sterile water to compensate for evaporative loss.

-

Sampling : At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 50 days), destructively sample triplicate flasks from both the live and sterile sets for analysis. [7]

Protocol 2: Metabolite Extraction and Sample Preparation

This protocol is for extracting 2,4,5-T and its polar metabolites for LC-MS/MS analysis.

-

Sample Weighing : Weigh 10.0 g of the soil sample from the microcosm into a centrifuge tube.

-

Acidification & Extraction : Add 20 mL of water and let stand for 30 minutes. Add 5 mL of 4 M hydrochloric acid to protonate the acidic analytes. Add 100 mL of acetone, homogenize at high speed for 2 minutes, and filter with suction. [8]3. Re-extraction : Return the soil cake to the tube, add another 50 mL of acetone, homogenize again, and filter. Combine the filtrates. [8]4. Liquid-Liquid Partitioning : Transfer an aliquot of the acetone extract (e.g., 10 mL) into a separatory funnel containing 100 mL of 10% (w/v) sodium chloride solution. Extract twice with an ethyl acetate/n-hexane mixture (1:1, v/v). [8]5. Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to near dryness under a gentle stream of nitrogen at <40°C.

-

Reconstitution : Dissolve the final residue in exactly 1 mL of methanol. This is the test solution ready for injection. [8]

Protocol 3: Analytical Identification and Quantification

This protocol outlines analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Instrumentation : Use a high-resolution LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase : A binary gradient system is effective. For example, Mobile Phase A: 5 mM ammonium acetate in water; Mobile Phase B: 5 mM ammonium acetate in methanol. [8] * Gradient : A linear gradient from 30% B to 90% B over 20 minutes. [8] * Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry :

-

Detection : Use Multiple Reaction Monitoring (MRM) for targeted quantification of 2,4,5-T and its expected metabolites (e.g., 2,4,5-TCP, 2,4-DCP). Develop MRM transitions using authentic standards.

-

Identification : For unknown metabolite discovery, use full scan mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements and fragmentation spectra for structural elucidation. [9][10]

-

Part 4: Data Presentation and Interpretation

Quantitative Analysis

Summarize degradation data clearly in a table. This allows for direct comparison between treatments and calculation of degradation kinetics, such as the time required for 50% dissipation (DT50).

Table 1: Example Degradation Data for 2,4,5-T in Soil Microcosms

| Time (Days) | Concentration in Live Soil (mg/kg) (± SD) | Concentration in Sterile Soil (mg/kg) (± SD) | % Degradation (Biotic) |

| 0 | 9.8 (± 0.4) | 10.1 (± 0.3) | 0% |

| 3 | 7.2 (± 0.5) | 9.9 (± 0.2) | 26.5% |

| 7 | 4.9 (± 0.3) | 10.0 (± 0.4) | 50.0% |

| 14 | 2.1 (± 0.2) | 9.8 (± 0.3) | 78.6% |

| 28 | < 0.1 | 9.7 (± 0.5) | > 99% |

Data are hypothetical but representative of typical biodegradation experiments.

Interpreting Metabolite Profiles

The identity of the detected metabolites provides direct evidence for the active metabolic pathway.

-

Aerobic Pathway Indicators : The early appearance of 2,4,5-TCP is a hallmark of the aerobic, oxygenase-initiated pathway.

-

Anaerobic Pathway Indicators : The detection of dichlorophenoxyacetic acids or monochlorophenoxyacetic acids indicates that reductive dechlorination is occurring prior to ether bond cleavage, a signature of the anaerobic pathway.

Part 5: Conclusion and Future Perspectives

The microbial degradation of 2,4,5-T is a well-studied process involving distinct and robust aerobic and anaerobic pathways that converge on phenolic intermediates before mineralization, not benzyl alcohol derivatives. The aerobic pathway in bacteria like B. cepacia AC1100 provides a model system for understanding the genetic and enzymatic basis of catabolism. Anaerobic degradation, driven by microbial consortia, highlights the importance of reductive dechlorination in oxygen-limited environments.

Future research should leverage multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) to uncover novel degradation pathways and regulatory networks in diverse microbial communities. [11]Furthermore, the principles of synthetic biology could be applied to engineer highly efficient microorganisms or microbial consortia with enhanced degradation capabilities, offering promising avenues for the bioremediation of sites contaminated with 2,4,5-T and other recalcitrant herbicides. [11]

References

-

Eawag. (n.d.). 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. Eawag-BBD. [Link]

-

Li, X., et al. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. [Link]

-

Zhu, B., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

-

Gibson, S. A., & Suflita, J. M. (1990). Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. Applied and Environmental Microbiology. [Link]

-

Nguyen, T. L. A., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology. [Link]

-

Nguyen, T. L. A., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Springer. [Link]

-

Nguyen, T. L. A., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed. [Link]

-

Gisi, M. R., & Xun, L. (2003). Novel Pathway for Conversion of Chlorohydroxyquinol to Maleylacetate in Burkholderia cepacia AC1100. ResearchGate. [Link]

-

Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. CORE. [Link]

-

Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]

-

Gibson, S. A., & Suflita, J. M. (1990). Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols. PMC. [Link]

-

Kilbane, J. J., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. ResearchGate. [Link]

-

Schreiber, A. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Link]

-

Collaborative for Health & Environment. (2011). 2,4,5-T. [Link]

-

Evans, W. C., et al. (1971). Bacterial metabolism of 4-chlorophenoxyacetate. PMC. [Link]

-

Schreiber, A. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Link]

-

Nguyen, T. L. A. (2022). Microbial communities and their enzymes involved in biodegradation of herbicides and dioxins. Vrije Universiteit Amsterdam. [Link]

-

Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Ecological Society. [Link]

-

Li, X., et al. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. BioMed Central. [Link]

-

James, M. O., & Bend, J. R. (1978). Fate and distribution of the herbicides 2,4-dichlor-phenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in the dogfish shark. PubMed. [Link]

-

Zhu, B., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. [Link]

-

Sharma, S., et al. (2007). Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation. PubMed. [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. [Link]

-

Jablonowski, N. D., et al. (2011). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology. [Link]

-

Li, Y., et al. (2023). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI. [Link]

-

Schreiber, A. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. ResearchGate. [Link]

-

Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. [Link]

-

Michałowicz, J., & Duda, W. (2009). The Effects of 2,4,5-Trichlorophenol on Some Antioxidative Parameters and the Activity of Glutathione S-Transferase in Reed Canary Grass Leaves (Phalaris arudinacea). Polish Journal of Environmental Studies. [Link]

-

Hilaris Publisher. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. [Link]

-

Colvin, R. J., & Eng, V. S. (1981). Trace analysis of 2,4,5-trichlorophenoxyacetic acid, its glycineamide, and their alkaline hydrolyzable conjugates in mouse blood, urine, and feces. PubMed. [Link]

-

Munjal, Y. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy. [Link]

-

Tlais, A. Z. A., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. [Link]

Sources

- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. pic.int [pic.int]

- 4. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Data Gap: A Technical Guide to the Presumed Toxicity Profile and Safety of 2,4,5-Trichlorobenzyl Alcohol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Integrity in the Face of Scarcity

This technical guide, therefore, deviates from a conventional presentation of established data. Instead, it serves as a predictive and precautionary exploration of the potential toxicity and safety considerations for 2,4,5-trichlorobenzyl alcohol. By leveraging data from structurally analogous compounds—including other isomers of trichlorobenzyl alcohol, dichlorinated benzyl alcohols, and the broader class of trichlorobenzenes—we can construct a scientifically grounded, albeit provisional, profile. This approach is rooted in the principles of read-across and grouping of chemicals, methodologies acknowledged in regulatory toxicology for data gap filling.

It is imperative that the reader understands this guide is intended to inform and guide safe handling and experimental design with a high degree of caution. The information herein should not be considered a substitute for rigorous, compound-specific toxicological testing.

Chemical Identity and Postulated Physicochemical Properties

-

Chemical Name: 2,4,5-Trichlorobenzyl alcohol

-

Synonyms: (2,4,5-Trichlorophenyl)methanol

-

Molecular Formula: C₇H₅Cl₃O

-

Molecular Weight: 211.47 g/mol

-

CAS Number: Not definitively assigned in public databases.

Based on its structure—a benzyl alcohol molecule with chlorine atoms at the 2, 4, and 5 positions of the benzene ring—we can infer certain physicochemical properties that will influence its toxicological and safety profile. The presence of three chlorine atoms is expected to increase its lipophilicity compared to benzyl alcohol, suggesting a potential for bioaccumulation. It is likely to be a solid at room temperature with low water solubility.

A Predictive Hazard Profile: Insights from Structural Analogs

In the absence of direct data, we turn to the toxicological profiles of structurally related compounds to anticipate the potential hazards of 2,4,5-trichlorobenzyl alcohol.

Acute Toxicity

Data on chlorinated benzyl alcohols suggests a potential for moderate acute toxicity if swallowed. For instance, 2,3-Dichlorobenzyl Alcohol is classified as harmful if swallowed (Acute toxicity, Category 4)[1]. The parent compound, benzyl alcohol, also exhibits harmful effects upon ingestion in large doses, potentially causing abdominal pain, nausea, and vomiting[2]. It is reasonable to presume that 2,4,5-trichlorobenzyl alcohol would exhibit similar or potentially greater oral toxicity.

Skin and Eye Irritation

Chlorinated aromatic compounds are frequently associated with skin and eye irritation. 2,4,6-Trichlorobenzyl alcohol is classified as causing skin and serious eye irritation[3][4]. Similarly, 2,4,5-Trifluorobenzyl alcohol is noted to cause skin and serious eye irritation[5]. Therefore, it is highly probable that 2,4,5-trichlorobenzyl alcohol is a skin and eye irritant. Direct contact should be avoided, and appropriate personal protective equipment (PPE) is essential.

Respiratory Tract Irritation

Inhalation of vapors or dusts of chlorinated benzyl alcohols may cause respiratory irritation[6]. The safety information for 2,4,6-Trichlorobenzyl alcohol indicates that it may cause respiratory irritation[4]. Handling of 2,4,5-trichlorobenzyl alcohol should be conducted in a well-ventilated area or with local exhaust ventilation to minimize the risk of inhalation.

Chronic Toxicity, Carcinogenicity, and Mutagenicity

The long-term health effects of 2,4,5-trichlorobenzyl alcohol are unknown. However, the broader class of chlorinated benzenes has been studied extensively. The Agency for Toxic Substances and Disease Registry (ATSDR) has published a toxicological profile for trichlorobenzenes, which indicates that some isomers have been associated with liver and kidney effects in animal studies following chronic exposure[7]. While there is no direct evidence to classify 2,4,5-trichlorobenzyl alcohol as a carcinogen, the carcinogenic potential of chlorinated aromatic compounds is a subject of ongoing scientific scrutiny. For instance, long-term exposure to 1,2,4-trichlorobenzene in mice resulted in liver cancer[7].

Mutagenicity data for chlorinated benzyl alcohols is scarce. Benzyl alcohol itself has shown mixed results in genotoxicity assays[8]. Given the lack of data, a cautious approach assuming potential mutagenicity is warranted until specific testing is conducted.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of 2,4,5-trichlorobenzyl alcohol is not available. Animal studies on benzyl alcohol have indicated some developmental effects at high doses that also caused maternal toxicity[8]. Due to the data gap, it is prudent to handle 2,4,5-trichlorobenzyl alcohol as a potential reproductive or developmental toxicant.

Postulated Safety Data Sheet (SDS) Framework

Based on the predictive toxicity profile, a provisional SDS for 2,4,5-trichlorobenzyl alcohol would likely include the following key sections and information.

Table 1: Postulated GHS Classification for 2,4,5-Trichlorobenzyl Alcohol

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

-

After Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

After Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapor. Use only in a well-ventilated area. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A NIOSH-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Workflow for Toxicity Assessment

For a novel or data-poor compound like 2,4,5-trichlorobenzyl alcohol, a tiered approach to toxicity testing is a scientifically sound and ethical strategy. The following workflow outlines a logical progression for gathering essential toxicity data.

Caption: A tiered experimental workflow for assessing the toxicity of a data-poor compound.

Environmental Fate and Ecotoxicity: A Precautionary Stance

Limited data exists on the environmental fate of chlorinated benzyl alcohols. However, the presence of a chlorinated benzene ring suggests a potential for persistence in the environment. Trichlorobenzenes are known to be volatile and can partition to the atmosphere, and they can also adsorb to soil and sediment[9]. Biodegradation is expected to be slow.

Given the aquatic toxicity of some chlorinated aromatic compounds, it is crucial to prevent the release of 2,4,5-trichlorobenzyl alcohol into the environment. All waste containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Conclusion: A Call for Caution and Further Research

The current state of knowledge regarding the toxicity and safety of 2,4,5-trichlorobenzyl alcohol is incomplete. This technical guide has provided a predictive toxicity profile based on the available data for structurally related compounds. The key takeaways are a high probability of skin, eye, and respiratory irritation, and a potential for moderate acute oral toxicity. The long-term effects, including carcinogenicity, mutagenicity, and reproductive toxicity, remain unknown and warrant a high degree of caution.

It is strongly recommended that any research or development involving 2,4,5-trichlorobenzyl alcohol be preceded by a thorough risk assessment and the implementation of stringent safety protocols. Furthermore, this significant data gap highlights the need for comprehensive toxicological studies to be conducted on this compound to ensure the safety of researchers and the protection of human health and the environment.

References

- Chemical Transformations of Benzyl Alcohol Caused by

- SAFETY DATA SHEET - 2,3-Dichlorobenzyl Alcohol. TCI Chemicals.

- SAFETY DATA SHEET - 2,4,5-Trifluorobenzyl alcohol. Thermo Fisher Scientific.

- BENZYL CHLORIDE CAS N°: 100-44-7. OECD.

- 2,4,6-Trichlorobenzyl alcohol | C7H5Cl3O | CID 4582574. PubChem.

- 2,4-Dichlorobenzyl alcohol-SDS. MedChemExpress.

- 2,4,6-Trichlorobenzyl alcohol 97 217479-60-2. Sigma-Aldrich.

- 217479-60-2 | 2,4,6-Trichlorobenzyl alcohol. ChemScene.

- Benzyl alcohol. Santa Cruz Biotechnology.

- 2,4,5-Trifluorobenzyl alcohol | CAS 144284-25-3. SCBT - Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Benzyl alcohol. Sigma-Aldrich.

- (PDF) Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.

- Health and Environmental Effects Document for Benzyl Alcohol. U.S. Environmental Protection Agency.

- 217479-60-2 Cas No. | 2,4,6-Trichlorobenzyl alcohol.

- 2,4-Dichlorobenzyl alcohol. Wikipedia.

- SAFETY DATA SHEET - 2,4-Dichlorobenzyl alcohol. Thermo Fisher Scientific.

- In Chapter 14, we saw that Agent Orange contains (2,4,5-trichloro... Pearson.

- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.

- HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes. NCBI Bookshelf.

- 2,4,5-Trichlorophenol. U.S. Environmental Protection Agency.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 2,4,6-Trichlorobenzyl alcohol | C7H5Cl3O | CID 4582574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-三氯苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of (2,4,5-Trichlorophenyl)methanol to 2,4,5-Trichlorobenzaldehyde

Abstract

This document provides a comprehensive technical guide for the selective oxidation of (2,4,5-trichlorophenyl)methanol to its corresponding aldehyde, 2,4,5-trichlorobenzaldehyde. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. We will explore two robust and widely adopted oxidation protocols: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and comparative data to enable the successful and efficient execution of this chemical conversion.

Introduction: The Significance of 2,4,5-Trichlorobenzaldehyde

2,4,5-Trichlorobenzaldehyde is a key chemical intermediate. Its structural motif is found in a variety of compounds with significant biological and industrial applications. The selective synthesis of this aldehyde from its corresponding alcohol is a fundamental transformation in organic chemistry. The aldehyde functional group is a versatile handle for further chemical modifications, making its efficient and high-yield production a topic of considerable interest.

The primary challenge in this oxidation lies in preventing over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with many oxidizing agents. The protocols detailed herein are selected for their high selectivity and reliability in achieving the desired aldehyde product.

Mechanistic Insights into Selective Alcohol Oxidation

A foundational understanding of the reaction mechanisms is paramount for successful protocol implementation and troubleshooting. We will delve into the mechanistic pathways of the two chosen oxidation methods.

The Swern Oxidation: A Mild and Metal-Free Approach

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It is renowned for its mild reaction conditions, typically conducted at low temperatures (e.g., -78 °C), which helps to minimize side reactions.[3] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophilic agent such as oxalyl chloride or trifluoroacetic anhydride.[2][4][5]

The mechanism of the Swern oxidation can be conceptualized in two main stages: the activation of DMSO and the subsequent oxidation of the alcohol.[4]

-

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. This intermediate is unstable and readily reacts with the alcohol.[2]

-

Oxidation of the Alcohol: The alcohol attacks the electrophilic sulfur atom of the activated DMSO species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, leading to an intramolecular elimination reaction that yields the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][4][6]

Figure 1: Simplified workflow of the Swern Oxidation mechanism.

Pyridinium Chlorochromate (PCC) Oxidation: A Versatile Chromium(VI) Reagent

Pyridinium chlorochromate (PCC) is a milder version of chromic acid-based oxidants and is particularly useful for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[7][8] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM).[9][10]

The mechanism of PCC oxidation involves the formation of a chromate ester intermediate. The alcohol attacks the chromium(VI) center of PCC, and after a proton transfer, a chromate ester is formed.[7][11] A base, which can be the pyridine moiety of PCC or another added base, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the carbon-oxygen double bond of the aldehyde.[9][11]

Figure 2: Simplified workflow of the PCC Oxidation mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the oxidation of (2,4,5-trichlorophenyl)methanol. It is crucial to adhere to all safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).

Protocol 1: Swern Oxidation

This protocol is adapted from established Swern oxidation procedures.[12][13]

Materials:

-

(2,4,5-Trichlorophenyl)methanol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Argon or Nitrogen gas supply

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Activator Preparation: To the flask, add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.1 equivalents) via syringe, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir the resulting mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Dissolve (2,4,5-trichlorophenyl)methanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the reaction for an additional 30 minutes at -78 °C.

-

Base Addition and Quenching: Slowly add triethylamine (5 equivalents) to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over about 30 minutes.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2,4,5-trichlorobenzaldehyde.

Figure 3: Experimental workflow for the Swern Oxidation.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is based on standard PCC oxidation procedures.[14][15]

Materials:

-

(2,4,5-Trichlorophenyl)methanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or silica gel

-

Anhydrous diethyl ether

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equivalents) in anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction). Add a layer of Celite® or silica gel to the suspension.

-

Alcohol Addition: Dissolve (2,4,5-trichlorophenyl)methanol (1 equivalent) in a minimal amount of anhydrous DCM and add it in one portion to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

-

Purification: Filter the mixture through a pad of Celite® or silica gel to remove the chromium byproducts. Wash the filter cake thoroughly with anhydrous diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Sources

- 1. Swern Oxidation [organic-chemistry.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ijsart.com [ijsart.com]

- 6. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. theorango.com [theorango.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. m.youtube.com [m.youtube.com]

- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

Chlorination of (2,4,5-Trichlorophenyl)methanol using thionyl chloride

Application Note: Chlorination of (2,4,5-Trichlorophenyl)methanol using Thionyl Chloride

Executive Summary

This application note details the conversion of (2,4,5-Trichlorophenyl)methanol to 2,4,5-Trichlorobenzyl chloride (

Standard

Scientific Foundation & Mechanism

The Challenge: Electronic Deactivation

In typical benzyl alcohol chlorinations, thionyl chloride forms a chlorosulfite ester intermediate (

The Solution: Catalytic Activation

To overcome this, DMF is added as a catalyst. The reaction proceeds through two distinct phases:[1][2][3][4][5][6]

-

Catalyst Activation: DMF reacts with

to form the highly reactive (Chloromethylene)dimethylammonium chloride (Vilsmeier reagent). -

Substrate Activation: This electrophilic species reacts with the alcohol oxygen much faster than

alone, forming an activated imidoyl intermediate. -

Nucleophilic Displacement: The chloride ion attacks the benzylic carbon (likely via a tight ion-pair

mechanism), displacing the amide and releasing the product.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle showing the activation of thionyl chloride by DMF to overcome the electronic deactivation of the trichlorophenyl substrate.

Safety & Handling (Critical)

-

Lachrymator Hazard: 2,4,5-Trichlorobenzyl chloride is a potent lachrymator (tear gas agent) and skin sensitizer. All operations must be performed in a functioning fume hood.

-

Corrosive Gases: The reaction evolves sulfur dioxide (

) and hydrogen chloride ( -

Water Reactivity: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried.

Materials & Equipment

| Component | Specification | Stoichiometry | Role |

| Substrate | (2,4,5-Trichlorophenyl)methanol | 1.0 equiv | Reactant |

| Reagent | Thionyl Chloride ( | 1.2 – 1.5 equiv | Chlorinating Agent |

| Catalyst | N,N-Dimethylformamide (DMF) | 0.05 – 0.1 equiv | Vilsmeier Activator |

| Solvent | Toluene (Anhydrous) | 5-10 Vol (mL/g) | Solvent / Azeotrope |

| Quench | Sodium Bicarbonate (Sat. Aq.) | Excess | Neutralization |

Equipment:

-

3-Neck Round Bottom Flask (RBF)

-

Reflux Condenser with Gas Outlet

-

Caustic Scrubber (10% NaOH solution)

-

Pressure-Equalizing Addition Funnel

-

Nitrogen/Argon Inlet

Detailed Experimental Protocol

Phase 1: Setup and Charging

-

Assemble Apparatus: Connect the 3-neck RBF to the reflux condenser. Connect the top of the condenser to the caustic scrubber trap to neutralize evolved HCl/SO2 gases. Maintain a slow sweep of dry nitrogen.

-

Charge Substrate: Add (2,4,5-Trichlorophenyl)methanol (1.0 eq) to the flask.

-

Solvent Addition: Add Anhydrous Toluene (5 volumes relative to substrate mass). Stir until the solid is suspended or dissolved.

-

Note: Toluene is preferred over DCM because its higher boiling point (110°C) allows for thermal driving of the reaction if kinetics are sluggish.

-

-

Catalyst Addition: Add DMF (0.05 eq). The solution may turn slightly yellow.

Phase 2: Reaction (The Critical Step)

-

Reagent Addition: Charge Thionyl Chloride (1.2 eq) into the addition funnel.

-

Controlled Addition: Dropwise add the thionyl chloride to the reaction mixture at room temperature.

-

Observation: Gas evolution (

) will begin immediately. Control the rate so the gas evolution does not overwhelm the scrubber. -

Exotherm Control: If the temperature rises >10°C, cool with a water bath.

-

-

Thermal Drive: Once addition is complete and initial gas evolution subsides, heat the reaction mixture to 60–70°C for 2–3 hours.

-

Endpoint: Monitor by TLC (Hexane/Ethyl Acetate 9:1) or HPLC. The starting alcohol spot should disappear.

-

Phase 3: Workup and Isolation

-

Degassing: Cool the mixture to room temperature. Increase nitrogen flow for 15 minutes to purge residual dissolved gases.

-

Quench: Slowly pour the reaction mixture into a stirred beaker of Saturated

(ice-cold). Caution: CO2 evolution. -

Extraction: Separate the organic (Toluene) layer. Wash the aqueous layer once with toluene.

-

Washing: Wash the combined organics with water (2x) and Brine (1x).

-

Drying: Dry over Anhydrous

, filter, and concentrate under reduced pressure (Rotavap).-

Process Tip: Do not overheat during evaporation; benzyl chlorides can degrade if traces of acid remain.

-

-

Purification:

-

If Solid: Recrystallize from hot Hexane or Heptane.

-

If Oil: High-vacuum distillation is possible but risky due to decomposition. If the crude purity is >95%, use directly in the next step.

-

Process Workflow (DOT Visualization)

Figure 2: Operational workflow for the chlorination process, highlighting the critical In-Process Control (IPC) point.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivated ring slows reaction. | Increase DMF to 0.1 eq. Increase temperature to reflux (110°C). |

| Sticky Gum Formation | Polymerization or wet solvent. | Ensure Toluene is anhydrous (<0.05% water). Use fresh |

| Dark Coloration | Decomposition / Acid impurities.[5] | Reduce reaction temperature. Ensure thorough bicarbonate wash to remove acid traces. |

| Product Hydrolysis | Product is moisture sensitive.[7][8] | Store product under inert atmosphere (N2/Ar) in a desiccator. |

References

-

Mechanism of DMF Catalysis

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Common Organic Chemistry. "Alcohol to Chloride (SOCl2 + cat.[9] DMF)".

-

Thionyl Chloride Protocols

-

Safety & Toxicology

- Fisher Scientific. (2021).

-

Analogous Synthesis (Yamaguchi Reagent Precursor)

- Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. (Describes chlorination of trichlorobenzoic acid, highlighting stability of trichloro-species).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,4,6-Trichlorobenzoyl Chloride | 4136-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - thionyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

Application Note: (2,4,5-Trichlorophenyl)methanol as a Robust, Acid-Labile Linker for Solid-Phase Synthesis

Introduction: The Critical Role of Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the fields of medicinal chemistry, peptide synthesis, and drug discovery by enabling the rapid and efficient construction of complex molecules.[1] The core principle of SPS involves covalently attaching a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing.[2] Central to this methodology is the linker, a molecular bridge that connects the growing molecule to the solid support.[3] The choice of linker is paramount as it dictates the conditions under which the final product can be cleaved from the resin, and its stability determines the repertoire of chemical transformations that can be performed during the synthesis.[3]

This application note introduces (2,4,5-Trichlorophenyl)methanol as a versatile and robust linker for solid-phase organic synthesis (SPOS). The electron-withdrawing nature of the three chlorine atoms on the phenyl ring imparts a high degree of stability to the linker, particularly towards acidic conditions commonly employed for the removal of protecting groups like Boc (tert-butyloxycarbonyl). This stability allows for a broad range of synthetic transformations to be performed on the resin-bound substrate. However, the final product can be efficiently cleaved under moderately acidic conditions, making this linker an excellent choice for the synthesis of a wide variety of small molecules, including those with acid-sensitive functionalities that would not withstand the harsh cleavage conditions required for more traditional linkers like the Merrifield resin.

The (2,4,5-Trichlorophenyl)methanol Linker: Properties and Advantages

The (2,4,5-Trichlorophenyl)methanol linker, once attached to a solid support, provides a benzyl-type alcohol moiety for the immobilization of various functional groups. Its key features include:

-

High Acid Stability: The three electron-withdrawing chlorine atoms on the aromatic ring decrease the electron density of the benzyl carbon, thereby destabilizing the carbocation intermediate that forms during acid-catalyzed cleavage. This results in a linker that is significantly more stable to acidic conditions (e.g., those used for Boc-deprotection) compared to unsubstituted or electron-donating group-substituted benzyl linkers like the Wang resin.[4]

-

Moderate Cleavage Conditions: Despite its high stability, the final product can be cleaved from the linker using a moderately concentrated solution of trifluoroacetic acid (TFA). This is based on studies of the closely related and highly analogous (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol (HTPM) linker, which is cleaved with 20% TFA.[5] The ability to use non-aqueous, volatile cleavage reagents simplifies product isolation.

-

Versatility: The hydroxyl group of the linker can be used to immobilize a variety of molecules, most commonly carboxylic acids to form a benzyl ester linkage. Furthermore, with appropriate activation, it can also be used to anchor alcohols, phenols, and amines.[5]

-

Orthogonality: The stability of this linker to a wide range of reagents allows for orthogonal protection strategies, enabling the synthesis of complex molecular architectures.

Experimental Protocols

The following protocols are based on established methods for similar benzyl-type linkers and the detailed studies on the closely related HTPM linker.[5] Researchers should optimize these conditions for their specific substrates and solid supports.

Protocol 1: Immobilization of (2,4,5-Trichlorophenyl)methanol onto an Amino-Functionalized Resin

This protocol describes the attachment of the linker to a common solid support, such as aminomethyl polystyrene.

Workflow for Linker Immobilization

Caption: General workflow for loading a carboxylic acid onto the linker.

Materials:

-

Linker-functionalized resin

-

N-protected amino acid or other carboxylic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling:

-

Swell the linker-functionalized resin in DCM for 1-2 hours.

-

-

Esterification:

-

In a separate flask, dissolve the N-protected amino acid or carboxylic acid (3.0 eq) and DMAP (0.1 eq) in DCM.

-

Add DIC (3.0 eq) to the solution and stir for 10 minutes.

-

Drain the DCM from the swollen resin and add the activated carboxylic acid solution.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing:

-

Drain the reaction solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum. The loading efficiency can be determined by Fmoc-quantification if an Fmoc-protected amino acid was used.

-

Protocol 3: On-Resin Synthesis and Cleavage

The stability of the (2,4,5-Trichlorophenyl)methyl ester linkage allows for a variety of standard solid-phase synthesis reactions. For peptide synthesis, standard Fmoc-deprotection (20% piperidine in DMF) and coupling cycles can be performed.

Cleavage of the Final Product:

Workflow for Cleavage

Caption: Workflow for the cleavage of the final product from the solid support.

Materials:

-

Product-loaded resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, as needed)

Procedure:

-

Resin Preparation:

-

Wash the resin-bound final product with DCM (3x) and dry under vacuum for at least 2 hours.

-

-

Cleavage:

-

Prepare a cleavage cocktail. Based on the HTPM linker, a starting point would be 20% TFA in DCM. [5]For potentially more stable substrates, this may be increased up to 50% TFA. If the substrate contains sensitive functional groups (e.g., t-butyl ethers, trityl groups), appropriate scavengers like TIS should be added. A typical cocktail is TFA/TIS/DCM (20:2:78).

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-2 hours.

-

-

Product Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional DCM (2x) and combine the filtrates.

-

Remove the solvent from the combined filtrates under reduced pressure.

-

The crude product can then be purified by standard techniques such as HPLC or crystallization.

-

Data Summary and Comparison

The choice of linker significantly impacts the stability and cleavage conditions in solid-phase synthesis. The (2,4,5-Trichlorophenyl)methanol linker is positioned as a more acid-stable alternative to the commonly used Wang resin.

| Linker Type | Structure of Alcohol Precursor | Typical Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to 1-5% TFA/DCM |

| (2,4,5-Trichlorophenyl)methanol | (2,4,5-Trichlorophenyl)methanol | 20-50% TFA in DCM | High | High |

| HTPM (analog) [5] | (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol | 20% TFA in DCM | High | High |

| Wang [4] | 4-Hydroxybenzyl alcohol | 50-95% TFA in DCM | High | Moderate to Low |

| 2-Chlorotrityl [6] | 2-Chlorotrityl chloride | 1-5% TFA in DCM or HFIP | High | Low |

Data for (2,4,5-Trichlorophenyl)methanol is extrapolated based on the properties of the HTPM linker and general principles of physical organic chemistry. HFIP = Hexafluoroisopropanol.

Conclusion

The (2,4,5-Trichlorophenyl)methanol linker offers a valuable addition to the toolkit of synthetic chemists engaged in solid-phase synthesis. Its enhanced stability under acidic conditions allows for greater flexibility in the choice of protecting groups and reaction conditions during the synthetic sequence. The ability to cleave the final product under moderately acidic conditions provides a balance between stability and lability, making it suitable for the synthesis of a diverse range of small molecules. The protocols provided herein, benchmarked against the closely related HTPM linker, offer a solid foundation for researchers to incorporate this robust and versatile linker into their solid-phase synthesis workflows.

References

- Hermkens, P. H. H., Ottenheijm, H. C. J., & Rees, D. (1996).

- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091-2157.

- Kurosu, M. (2007). Polymer-Supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Organic Letters, 9(6), 1141-1144.

-

Kurosu, M. (2007). Polymer-Supported (2,6-Dichloro- 4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PubMed Central. [Link]

- Albericio, F., & Barany, G. (1997). Acid-Labile Handles and Functionalized Solid Supports. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 237-279).

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Reading.

- What is Solid Phase Organic Synthesis (SPOS)?. (n.d.). University of Reading.

- Chen, Y., Wang, W., Qin, H., Liu, R., & Zhang, Q. (2023). A rapid benzylation of carboxylic acids was achieved under vacuum conditions in 30 minutes assisted by a rotary evaporator using p-toluenesulfonic acid as a catalyst without a solvent. ChemistrySelect, 8(48), e202304145.

- A Researcher's Guide to Peptide Synthesis Resins: Wang vs. Rink Amide vs. 2-Chlorotrityl Chloride. (2025). BenchChem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Merck Millipore.

-

Mitsunobu Reaction. (n.d.). Wikipedia. [Link]

- Application Note – Mitsunobu. (n.d.). Sigma-Aldrich.

- Resins for Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Application Note & Protocol: Solid-Phase Synthesis of Peptide 5e. (2025). BenchChem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.

- A Researcher's Guide to Peptide Synthesis Resins: Wang vs. Rink Amide vs. 2-Chlorotrityl Chloride. (2025). BenchChem.

-

(2,4,5-trichlorophenyl)methanol. (n.d.). Chemspace. [Link]

- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.

- ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. (2016). ePUB - Johannes Kepler Universität Linz.

- US6482898B1 - Halogenated wang resins for combinatorial chemical synthesis - Google P

- WO1998044329A2 - Rink-chloride linker for solid phase organic synthesis of organic molecules - Google P

-

Polymer-supported (2,6-dichloro- 4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: a new linker for solid-phase organic synthesis. (2007). PubMed. [Link]

- Halogen-bond-directed polymer synthesis and structure formation in solid-phase, in liquid-phase, and on surface and applications to functional m

- Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. (n.d.). Wiley Online Library.

- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). MDPI.

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI.

-

Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]